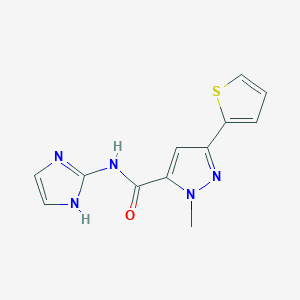![molecular formula C14H14N2 B12166661 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline CAS No. 60420-11-3](/img/structure/B12166661.png)
2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline is a heterocyclic compound known for its unique structural features and diverse applications. This compound belongs to the class of pyrroloquinolines, which are characterized by a fused ring system containing both pyrrole and quinoline moieties. The presence of three methyl groups at positions 2, 3, and 3 of the pyrroloquinoline structure further distinguishes it from other related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline typically involves the reaction of methyl isopropyl ketone with 4-quinolylhydrazones. This reaction proceeds through the formation of quaternary salts at the azine nitrogen atom, which subsequently undergo cyclization to yield the desired pyrroloquinoline structure . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrole and quinoline rings, as well as the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form dihydropyrroloquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, with reagents such as halogens or nitro groups being introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline has found applications in several scientific research fields:
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2,3,3-Trimethyl-3H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline: This compound has a similar structure but differs in the position of the fused rings, leading to different chemical and biological properties.
3H-Pyrrolo[2,3-c]quinoline: Another related compound with a different ring fusion pattern, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
60420-11-3 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2,3,3-trimethylpyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C14H14N2/c1-9-14(2,3)11-7-6-10-5-4-8-15-12(10)13(11)16-9/h4-8H,1-3H3 |
Clé InChI |
UHZKYCUGAAGKSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide](/img/structure/B12166582.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12166587.png)
![N-(4-chlorophenyl)-2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B12166590.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12166605.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12166607.png)
![(4E)-4-{[(3,4-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12166616.png)
![6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12166624.png)
![N-(4-fluoro-2-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B12166630.png)
![ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166634.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-5-yl)methanone](/img/structure/B12166647.png)
![[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12166649.png)
![8-(1-methylindol-3-yl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12166655.png)
![N'~1~,N'~10~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12166671.png)
